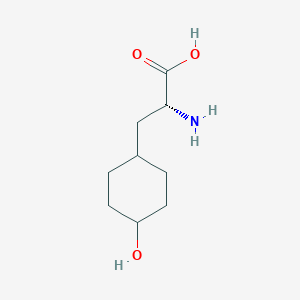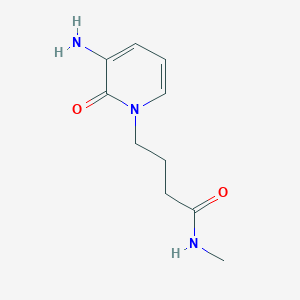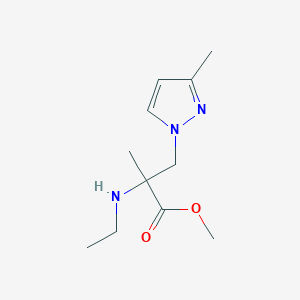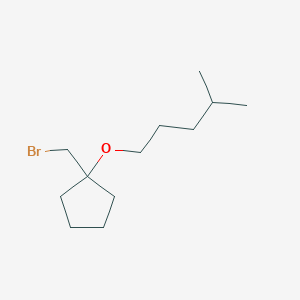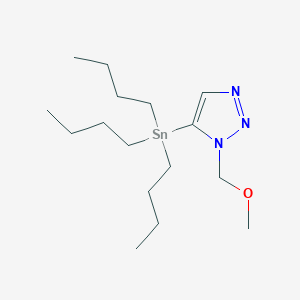
1-(Methoxymethyl)-5-(tributylstannyl)-1H-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features a triazole ring substituted with a methoxymethyl group and a tributylstannyl group. The presence of the stannyl group makes it particularly useful in various synthetic applications, including cross-coupling reactions.
Preparation Methods
One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by stannylation using tributylstannyl chloride under appropriate conditions . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
1-(Methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving the triazole ring or the stannyl group.
Radical Reactions: The stannyl group can participate in radical reactions, such as the Barton-McCombie deoxygenation.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as tributyltin hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used as a precursor for biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole involves its ability to participate in various chemical reactions due to the presence of the stannyl group. This group can undergo homolytic cleavage to form radicals, which then participate in further reactions. The triazole ring can also interact with various molecular targets, depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other stannylated triazoles and related heterocycles. For example:
1-(Methoxymethyl)-4-phenyl-2-(tributylstannyl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a triazole.
1-Methyl-2-(tributylstannyl)pyrrole: Features a pyrrole ring and is used in similar synthetic applications.
The uniqueness of 1-(methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C16H33N3OSn |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
tributyl-[3-(methoxymethyl)triazol-4-yl]stannane |
InChI |
InChI=1S/C4H6N3O.3C4H9.Sn/c1-8-4-7-3-2-5-6-7;3*1-3-4-2;/h2H,4H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
NYAZVLGIRTVRSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=NN1COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



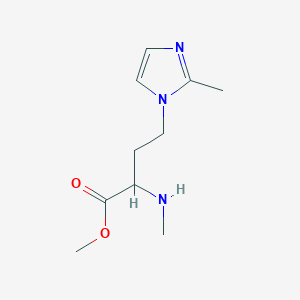
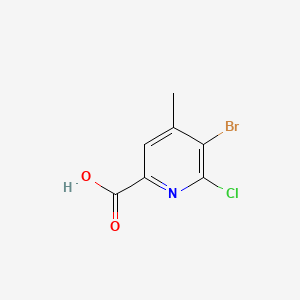
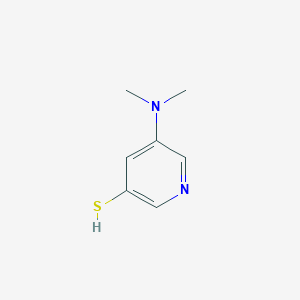
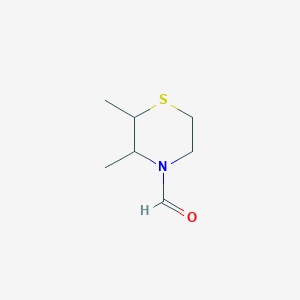
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13628540.png)

![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis](/img/structure/B13628560.png)
